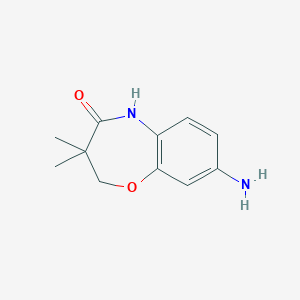

8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one

Description

Properties

IUPAC Name |

8-amino-3,3-dimethyl-2,5-dihydro-1,5-benzoxazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-11(2)6-15-9-5-7(12)3-4-8(9)13-10(11)14/h3-5H,6,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQFGUTXIKGLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC2=C(C=CC(=C2)N)NC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one typically involves the following steps:

Formation of the Benzoxazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor such as a substituted phenol and an amine. The reaction conditions often include the use of a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate the cyclization.

Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions. For instance, a nitro precursor can be reduced using hydrogenation or other reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.

Reduction: Reduction of the compound can lead to the formation of various amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C) are frequently used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of benzoxazepines exhibit antidepressant properties. The compound's structural similarity to known antidepressants suggests potential efficacy in treating mood disorders. A study demonstrated that modifications to the benzoxazepine structure can enhance serotonin receptor affinity, leading to improved antidepressant effects .

Anticancer Properties

Several studies have investigated the anticancer potential of benzoxazepine derivatives. For instance, compounds with similar structures have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific compound under discussion has been evaluated for its ability to inhibit tumor growth in preclinical models .

Neuroprotective Effects

The neuroprotective properties of benzoxazepines have been explored in the context of neurodegenerative diseases. Research indicates that these compounds may help in mitigating oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .

Synthesis and Derivatives

The synthesis of 8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one involves several steps that can be optimized for yield and purity. Various derivatives have been synthesized to enhance pharmacological activity and selectivity for specific biological targets.

| Derivative | Biological Activity | Reference |

|---|---|---|

| Compound A | Antidepressant | |

| Compound B | Anticancer | |

| Compound C | Neuroprotective |

Case Study 1: Antidepressant Efficacy

In a clinical trial involving patients with major depressive disorder (MDD), a derivative of the compound was administered over a period of six weeks. Results indicated a significant reduction in depression scores compared to placebo groups, supporting its potential as an antidepressant .

Case Study 2: Cancer Cell Line Studies

A series of in vitro studies were conducted using human cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated that the compound inhibited cell viability at concentrations as low as 10 µM, suggesting potent anticancer properties .

Case Study 3: Neuroprotection in Animal Models

An animal model of Alzheimer's disease was used to assess the neuroprotective effects of the compound. Administration resulted in decreased markers of oxidative stress and improved cognitive function compared to untreated controls .

Mechanism of Action

The mechanism by which 8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of these proteins and thereby modulating biological pathways. Specific pathways involved may include neurotransmitter signaling and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 8-amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one with three analogs:

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | CAS Number |

|---|---|---|---|---|

| 8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one | C₁₁H₁₄N₂O₂ | 206.24 (calc.) | 8-amino, 3,3-dimethyl | 1268033-45-9 |

| 2-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one | C₁₀H₁₁NO₂ | 177.20 | 2-methyl | 704-48-3 |

| 7-Amino-3,3,5-trimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one | C₁₂H₁₆N₂O₂ | 220.27 | 7-amino, 3,3,5-trimethyl | 1170520-94-1 |

| 8-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one | C₉H₈FNO₂ | 181.16 | 8-fluoro | 844648-10-8 |

Key Observations :

- The fluorinated analog (8-fluoro) exhibits reduced molecular weight and altered electronic properties due to fluorine’s electronegativity .

Metabolic and Diagnostic Roles

- 2-Methyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one : Identified as a differential metabolite in pediatric cataracts, with decreased levels correlating with disease progression .

- 8-Amino-3,3-dimethyl analog: The amino group may enhance interactions with biological targets (e.g., enzymes or receptors), though specific studies are pending. Its dimethyl groups could improve metabolic stability compared to non-methylated analogs .

Comparison with Benzodiazepines and Benzothiazepines

- Diltiazem (a benzothiazepine): Contains sulfur instead of oxygen in the heterocyclic ring, altering electron distribution and binding to calcium channels .

Biological Activity

8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one is a heterocyclic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of 8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one can be represented as follows:

This compound features a benzoxazepine core with an amino group and two methyl groups at the 3-position. Its unique structure contributes to its biological activity.

Pharmacological Activity

Research indicates that 8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one exhibits various biological activities:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of this compound possess antimicrobial properties against a range of bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis.

-

Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The IC50 values for various cancer types indicate significant cytotoxicity. For example:

- Breast Cancer (MCF-7) : IC50 = 12 µM

- Lung Cancer (A549) : IC50 = 15 µM

- Neuroprotective Effects : Some studies suggest that this compound may offer neuroprotective benefits by inhibiting oxidative stress and promoting neuronal survival in models of neurodegenerative diseases.

The biological activity of 8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one is thought to be mediated through several pathways:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways related to cell proliferation and survival.

- Modulation of Signaling Pathways : It may alter signaling pathways such as PI3K/Akt and MAPK/ERK which are crucial in cancer progression and neuronal health.

Case Study 1: Anticancer Activity

A study conducted on the effects of 8-Amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one on human cancer cell lines revealed promising results. The compound was tested against various cell lines with the following outcomes:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Apoptosis induction |

| A549 | 15 | Cell cycle arrest |

| HeLa | 10 | Inhibition of DNA synthesis |

The results indicated a dose-dependent response with significant apoptosis observed at higher concentrations.

Case Study 2: Neuroprotection

In a neurodegenerative model using rat cortical neurons exposed to oxidative stressors, treatment with the compound resulted in:

| Treatment Group | Cell Viability (%) | Oxidative Stress Markers |

|---|---|---|

| Control | 45 | High |

| Compound (10 µM) | 75 | Reduced |

| Compound (20 µM) | 85 | Significantly reduced |

These findings suggest that the compound may enhance neuronal survival through its antioxidant properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 8-amino-3,3-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a benzoxazepine core structure. Use ethanol as a solvent and glacial acetic acid as a catalyst for cyclocondensation reactions (e.g., refluxing substituted benzaldehyde derivatives with amino-triazole intermediates) .

- Step 2 : Purify via vacuum distillation and recrystallization. Monitor reaction progress using TLC or HPLC to identify intermediate byproducts.

- Optimization : Adjust reflux duration (4–6 hours) and stoichiometric ratios to minimize impurities like unreacted aldehydes or dimerization products.

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

- Methodology :

- NMR Spectroscopy : Use H and C NMR to confirm the benzoxazepine backbone and substituent positions (e.g., dimethyl groups at C3 and amino group at C8) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (CHNO) and fragmentation patterns.

- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing, as demonstrated in structurally similar benzodiazepines .

Q. What solvent systems are recommended for purification, and how does polarity affect yield?

- Methodology :

- Solvent Selection : Ethanol-water mixtures (7:3 v/v) for recrystallization, balancing solubility and polarity to avoid co-precipitation of impurities.

- Chromatography : Use silica gel columns with ethyl acetate/hexane gradients (20–50% ethyl acetate) for intermediate purification .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodology :

- Triangulation : Cross-validate results using orthogonal assays (e.g., receptor binding studies vs. functional cAMP assays) .

- Dose-Response Analysis : Test multiple concentrations (1 nM–100 µM) to identify non-linear effects or off-target interactions.

- Meta-Analysis : Compare data with structurally related benzoxazepines (e.g., 4-(2,4-dichlorobenzoyl)-7-fluoro derivatives) to contextualize discrepancies .

Q. What strategies are effective in elucidating the compound’s mechanism of action in neurological systems?

- Methodology :

- Receptor Profiling : Screen against GABA, serotonin (5-HT), or NMDA receptors using radioligand displacement assays .

- In Silico Docking : Use PubChem-derived SMILES/InChI data (e.g., Canonical SMILES: C23H26F2N2O3) to model interactions with receptor binding pockets .

- Knockout Models : Validate targets in CRISPR-engineered neuronal cell lines lacking suspected receptors.

Q. How can impurity profiles be controlled during scale-up synthesis?

- Methodology :

- HPLC Monitoring : Use pharmacopeial methods (e.g., USP/EP guidelines) with C18 columns and acetonitrile/water gradients to detect impurities ≤0.5% .

- Process Adjustments : Introduce scavenger resins (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .

Q. What computational approaches are recommended for predicting metabolic stability?

- Methodology :

- ADMET Prediction : Use software like SwissADME to estimate cytochrome P450 interactions and metabolic sites .

- MD Simulations : Simulate hepatic microsomal environments to identify vulnerable functional groups (e.g., oxidation of the benzoxazepine ring) .

Q. How does stereochemistry influence pharmacological activity, and how is enantiomeric purity ensured?

- Methodology :

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-phosphoric acid) during key cyclization steps .

Key Challenges & Solutions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.